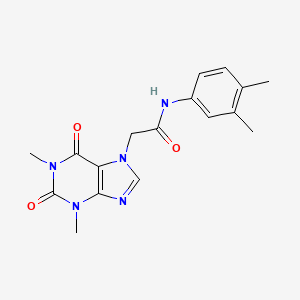

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(3,4-dimethylphenyl)acetamide

Description

This compound features a purine core modified with 1,3-dimethyl and 2,6-dioxo groups, linked via an acetamide bridge to a 3,4-dimethylphenyl substituent. The 3,4-dimethylphenyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-10-5-6-12(7-11(10)2)19-13(23)8-22-9-18-15-14(22)16(24)21(4)17(25)20(15)3/h5-7,9H,8H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPMOYIEPUAOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(3,4-dimethylphenyl)acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

- CAS Number : 315218-26-9

The structure features a purine core modified with a dimethyl group and an acetamide side chain, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several key areas of interest:

Anticancer Activity

Studies have indicated that purine derivatives can exhibit anticancer properties. For instance:

- In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- A notable study reported a dose-dependent inhibition of tumor growth in xenograft models when treated with this compound at concentrations as low as 10 µM .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways. For example, it has shown potential in down-regulating ERK1/2 phosphorylation in cancer cells .

- Modulation of Apoptotic Pathways : It has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of the compound is essential for understanding its therapeutic potential:

- Bioavailability : Preliminary studies suggest that the compound has good oral bioavailability due to its lipophilic nature.

- Metabolism : It is primarily metabolized in the liver, with several metabolites identified that may also possess biological activity.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

Data Summary Table

Scientific Research Applications

Structural Features

The compound features a purine core with various substituents that enhance its biological activity. The presence of dimethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that purine derivatives exhibit potential anticancer properties. Studies suggest that compounds similar to this one can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. For instance:

- Case Study : A derivative was tested against breast cancer cells and showed a significant reduction in cell viability at micromolar concentrations. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation .

Antiviral Properties

Purine derivatives are known for their antiviral activity. This compound's structure may allow it to act as a nucleoside analog, interfering with viral replication.

- Case Study : In vitro studies demonstrated that similar compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C by targeting viral polymerases .

Enzyme Inhibition

The compound may also serve as an inhibitor of specific enzymes involved in nucleotide metabolism.

- Research Finding : Inhibition assays showed that related purine derivatives could inhibit enzymes like xanthine oxidase and adenosine deaminase, which are critical in various metabolic pathways .

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays.

- Application Example : The compound can be labeled with fluorescent tags to study enzyme interactions or cellular uptake mechanisms in real-time imaging studies.

Drug Design and Development

The structural characteristics of this compound provide a scaffold for the design of new drugs targeting various diseases.

- Research Insight : Structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance selectivity and potency against specific targets, making it a valuable candidate for further development .

Comparison with Similar Compounds

Research Findings and Implications

- Conformational Flexibility : Substituents influence rotational freedom; for example, steric hindrance in the target compound may restrict conformations, optimizing binding to hydrophobic enzyme pockets .

- Biological Targets: Purine derivatives often target adenosine receptors or kinases. The dimethylphenyl group’s lipophilicity could enhance blood-brain barrier penetration for CNS applications.

- Comparative Solubility : Methoxy-substituted analogs () exhibit higher aqueous solubility, suggesting that modifying the phenyl group’s substituents can fine-tune drug-like properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(3,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a purine derivative with an acetamide-containing aryl group. For example, a carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under anhydrous conditions in dichloromethane with triethylamine as a base can be employed . Optimization includes:

- Temperature control : Maintaining reactions at 273 K to minimize side reactions.

- Purification : Use column chromatography or recrystallization from methylene chloride to isolate pure crystals .

- Stoichiometry : Ensuring a 1:1 molar ratio of reactants to avoid unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.72 ppm for aromatic protons) confirm structural integrity and substitution patterns .

- X-ray crystallography : Resolves conformational differences in the asymmetric unit, such as dihedral angles between aromatic rings (e.g., 54.8°–77.5°) and hydrogen-bonding networks (N–H⋯O dimers of R²²(10) type) .

- Mass spectrometry : High-resolution MS (e.g., m/z 485.2060 [M+H]⁺) validates molecular weight .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep away from heat sources and ignition points (P210) in tightly sealed containers .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., PubChem’s InChI=1S/C17H17N3O2) to identify discrepancies .

- Redundancy in analysis : Use multiple techniques (e.g., IR for functional groups, HPLC for purity) to confirm results .

- Crystallographic refinement : Adjust riding-mode H-atom positions and refine Uiso values to resolve disorder in asymmetric units .

Q. What experimental designs are suitable for assessing the ecological impact of this compound?

- Methodological Answer :

- Laboratory studies : Evaluate abiotic transformations (hydrolysis, photolysis) under controlled pH and light conditions .

- Biotic studies : Test toxicity across trophic levels (e.g., Daphnia magna for aquatic toxicity) .

- Field simulations : Model environmental distribution using physicochemical properties (logP, solubility) to predict bioaccumulation .

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors with binding pockets for purine analogs (e.g., kinases) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions, focusing on hydrogen bonds (amide moiety) and hydrophobic contacts (methyl groups) .

- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with in vitro activity data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.